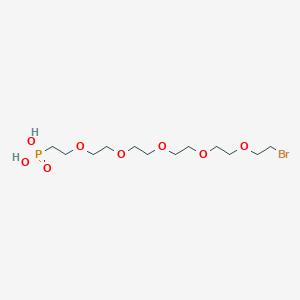

Bromo-PEG5-phosphonic acid

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUTFVREYVRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCP(=O)(O)O)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG5-phosphonic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-phosphonic acid is a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal bromo group, a flexible polyethylene (B3416737) glycol (PEG) chain, and a phosphonic acid moiety, provides a versatile platform for covalently linking molecules to surfaces or other biomolecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of Bromo-PEG5-phosphonic acid.

Core Chemical Properties

Bromo-PEG5-phosphonic acid is a hydrophilic molecule, a characteristic conferred by the five-unit polyethylene glycol chain. This hydrophilicity enhances the solubility of conjugates in aqueous media, a crucial factor in many biological applications.[1] The terminal bromine atom serves as a reactive site for nucleophilic substitution, making it an effective leaving group for conjugation to thiol or amine groups on biomolecules.[2][3][4] The phosphonic acid group provides a strong anchor to various metal oxide surfaces, such as titanium and iron oxides.[5][6]

Quantitative Data Summary

| Property | Value / Estimated Value | Source / Basis for Estimation |

| Molecular Formula | C₁₂H₂₆BrO₈P | [1] |

| Molecular Weight | 409.21 g/mol | [1] |

| CAS Number | 1446282-37-6 | [1] |

| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |

| Solubility | Soluble in DMSO, DMF, water.[1][7] | Based on the hydrophilic PEG chain and charged phosphonic acid group. |

| pKa₁ (Phosphonic Acid) | ~2.4 | Estimated from Ethylphosphonic acid (pKa₁ = 2.43).[8][9][10] |

| pKa₂ (Phosphonic Acid) | ~8.0 | Estimated from Ethylphosphonic acid (pKa₂ = 8.05).[8][9][10] |

| Stability | Stable under standard laboratory conditions. The bromo group can be susceptible to hydrolysis at extreme pH. The amide bond formed after conjugation is highly stable.[11] | General stability of PEG linkers and functional groups. |

| Storage Conditions | -20°C, desiccated. | [1] |

Experimental Protocols

The bifunctional nature of Bromo-PEG5-phosphonic acid allows for a range of experimental applications. Below are detailed methodologies for its use in bioconjugation, surface modification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation to a Thiol-Containing Protein

This protocol describes the covalent attachment of Bromo-PEG5-phosphonic acid to a protein via a cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody fragment, enzyme)

-

Bromo-PEG5-phosphonic acid

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent. Purify the protein from the reducing agent. Dissolve the protein in the reaction buffer.

-

Linker Preparation: Dissolve Bromo-PEG5-phosphonic acid in the reaction buffer to a desired stock concentration.

-

Conjugation Reaction: Add a molar excess of the Bromo-PEG5-phosphonic acid solution to the protein solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Quenching: Add a molar excess of the quenching reagent to the reaction mixture to consume any unreacted bromo-PEG linker.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Surface Modification of Titanium Dioxide (TiO₂)

This protocol outlines the procedure for creating a self-assembled monolayer (SAM) of Bromo-PEG5-phosphonic acid on a titanium dioxide surface.

Materials:

-

Titanium dioxide substrate

-

Bromo-PEG5-phosphonic acid

-

Solvent: Anhydrous ethanol (B145695) or isopropanol

-

Cleaning solution (e.g., Piranha solution - use with extreme caution )

-

Deionized water

-

Nitrogen gas

Methodology:

-

Substrate Cleaning: Thoroughly clean the titanium dioxide substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol) followed by treatment with a cleaning solution like Piranha solution. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Linker Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of Bromo-PEG5-phosphonic acid in the chosen anhydrous solvent.

-

SAM Formation: Immerse the cleaned substrate in the linker solution and incubate for 12-24 hours at room temperature.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules.

-

Drying: Dry the modified substrate under a stream of nitrogen.

-

Characterization: The modified surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Synthesis of a PROTAC

This protocol provides a general workflow for the synthesis of a PROTAC using Bromo-PEG5-phosphonic acid as a linker to connect a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.

Materials:

-

POI ligand with a suitable nucleophilic handle (e.g., a primary amine)

-

E3 ligase ligand with a suitable functional group for attachment to the phosphonic acid (e.g., an alcohol that can be esterified)

-

Bromo-PEG5-phosphonic acid

-

Appropriate solvents (e.g., DMF, DMSO)

-

Coupling reagents (e.g., HATU, EDC/NHS)

-

Bases (e.g., DIPEA)

-

Purification system (e.g., HPLC)

Methodology:

-

Step 1: Attachment of POI Ligand to the Bromo-End:

-

Dissolve the POI ligand and a molar equivalent of Bromo-PEG5-phosphonic acid in an anhydrous solvent like DMF.

-

Add a suitable base (e.g., DIPEA) to facilitate the nucleophilic substitution reaction between the amine on the POI ligand and the bromo group of the linker.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting intermediate.

-

-

Step 2: Attachment of E3 Ligase Ligand to the Phosphonic Acid End:

-

Activate the phosphonic acid group of the intermediate from Step 1 using a coupling reagent like EDC/NHS or HATU.

-

Add the E3 ligase ligand with a hydroxyl group to the reaction mixture.

-

Stir the reaction at room temperature until the esterification is complete, monitoring by LC-MS.

-

-

Step 3: Final Purification:

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

-

Signaling Pathways and Workflows

The utility of Bromo-PEG5-phosphonic acid is best understood in the context of the biological and chemical processes it facilitates. The following diagrams illustrate these pathways and workflows.

Caption: PROTAC-mediated protein degradation workflow.

The diagram above illustrates the mechanism by which a PROTAC molecule, utilizing a linker such as Bromo-PEG5-phosphonic acid, facilitates the degradation of a target protein.[12][13][14][15][16] The PROTAC brings the Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: PEGylated nanoparticle drug delivery pathway.

This diagram shows the role of PEGylation in enhancing drug delivery. By modifying the surface of a drug-loaded nanoparticle with Bromo-PEG5-phosphonic acid, a hydrophilic "stealth" layer is created.[17][18][19][20] This PEG layer reduces recognition and uptake by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. This increased circulation allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect, leading to a more effective therapeutic outcome.

Caption: General experimental workflows.

This diagram outlines the key steps in the three primary experimental applications of Bromo-PEG5-phosphonic acid discussed in this guide: bioconjugation, surface modification, and PROTAC synthesis. Each workflow highlights the sequential nature of the experimental procedures.

Conclusion

Bromo-PEG5-phosphonic acid is a valuable tool for researchers in the life sciences and materials science. Its well-defined structure and versatile reactivity enable a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.

References

- 1. Bromo-PEG5-phosphonic acid, 1446282-37-6 | BroadPharm [broadpharm.com]

- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 7. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]

- 8. ETHYLPHOSPHONIC ACID CAS#: 6779-09-5 [m.chemicalbook.com]

- 9. ETHYLPHOSPHONIC ACID | 6779-09-5 [chemicalbook.com]

- 10. Ethylphosphonic acid Solution, 100ppm [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. scienceopen.com [scienceopen.com]

- 17. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG5-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG5-phosphonic acid, a heterobifunctional linker molecule of significant interest in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The document outlines a robust synthetic strategy, detailing plausible experimental protocols for the preparation of a key diethyl ester intermediate and its subsequent hydrolysis to the final phosphonic acid product. Furthermore, this guide addresses the critical aspects of purification and characterization of these PEGylated compounds, offering insights into chromatographic and spectroscopic techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Bromo-PEG5-phosphonic acid is a versatile chemical tool employed in bioconjugation and drug delivery. Its structure incorporates a terminal bromine atom, which serves as a reactive handle for nucleophilic substitution, a pentaethylene glycol (PEG5) spacer that imparts hydrophilicity and favorable pharmacokinetic properties, and a phosphonic acid moiety, which can be utilized for surface binding, as a phosphate (B84403) mimic, or for chelation.[1][2][3] This unique combination of functional groups makes it an attractive linker for constructing complex biomolecules, including PROTACs, where it can covalently link a target protein-binding ligand to an E3 ligase-recruiting moiety.[4][5][6]

This guide details a feasible and well-documented synthetic approach to Bromo-PEG5-phosphonic acid, proceeding through a diethyl phosphonate (B1237965) ester intermediate. The methodologies presented are based on established chemical transformations, providing a solid foundation for researchers to produce this valuable reagent.

Synthetic Strategy

The synthesis of Bromo-PEG5-phosphonic acid is proposed as a two-step process, starting from the commercially available 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of Bromo-PEG5-phosphonic acid.

Step 1 involves the conversion of the terminal hydroxyl group of the starting material into a diethyl phosphonate ester. A reliable method to achieve this is a two-part sequence: tosylation of the alcohol followed by nucleophilic substitution with sodium diethyl phosphite (B83602). This approach offers better control and milder conditions compared to a direct, high-temperature Michaelis-Arbuzov reaction.[7]

Step 2 is the hydrolysis of the diethyl phosphonate ester to the final phosphonic acid. The McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS) under anhydrous conditions followed by methanolysis, is recommended.[8][9] This method is known for its mildness and efficiency in dealkylating phosphonate esters, making it suitable for substrates containing other potentially sensitive functional groups.[10][11]

Experimental Protocols

Step 1: Synthesis of Bromo-PEG5-phosphonic acid diethyl ester

This procedure is divided into two parts: tosylation of the starting alcohol and the subsequent phosphonylation.

Part A: Tosylation of 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol

Caption: Workflow for the tosylation of the starting PEG-alcohol.

Methodology:

-

To a solution of 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (2.0 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Part B: Phosphonylation of Bromo-PEG5-tosylate

Methodology:

-

In a separate flask, prepare sodium diethyl phosphite by adding sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a solution of diethyl phosphite (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. Stir for 30 minutes.

-

Add the purified Bromo-PEG5-tosylate (1.0 eq.) dissolved in anhydrous THF to the sodium diethyl phosphite solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude Bromo-PEG5-phosphonic acid diethyl ester by flash column chromatography on silica gel.

| Parameter | Value | Reference/Comment |

| Starting Material | 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol | Commercially available |

| Key Reagents | p-Toluenesulfonyl chloride, Sodium diethyl phosphite | Standard laboratory reagents |

| Typical Yield | 60-80% (over two parts) | Estimated based on similar reactions |

| Purification | Silica Gel Column Chromatography | Gradient elution (e.g., Hexanes/Ethyl Acetate) |

Table 1: Summary of quantitative data for the synthesis of Bromo-PEG5-phosphonic acid diethyl ester.

Step 2: Hydrolysis of Bromo-PEG5-phosphonic acid diethyl ester (McKenna Reaction)

Caption: Workflow for the McKenna reaction to yield the final phosphonic acid.

Methodology:

-

Under an inert atmosphere, dissolve Bromo-PEG5-phosphonic acid diethyl ester (1.0 eq.) in anhydrous acetonitrile or chloroform.

-

Add bromotrimethylsilane (BTMS, 6-8 eq.) to the solution at room temperature.[8]

-

Seal the reaction vessel and stir at room temperature or gently heat to 36 °C for 24 hours.[8]

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphorus signal.[8]

-

After the reaction is complete, carefully evaporate the solvent and excess BTMS under reduced pressure.

-

To the resulting residue, add methanol and stir for 2 hours at room temperature to effect the solvolysis of the silyl (B83357) esters.

-

Evaporate the methanol under reduced pressure to yield the crude Bromo-PEG5-phosphonic acid.

-

Proceed with purification.

| Parameter | Value | Reference/Comment |

| Key Reagent | Bromotrimethylsilane (BTMS) | Commercially available, should be handled with care |

| Typical Yield | >90% | Generally high-yielding reaction[10][11] |

| Purification | Anion-exchange chromatography or crystallization | See Section 4 for details |

Table 2: Summary of quantitative data for the hydrolysis of the diethyl ester.

Purification and Characterization

The purification of the intermediate and final product is crucial to obtain high-purity material suitable for downstream applications.

Purification of Bromo-PEG5-phosphonic acid diethyl ester

The diethyl ester is a relatively nonpolar compound and can be effectively purified by silica gel column chromatography . A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically employed. Due to the PEG chain, streaking on TLC and the column can occur. Using a solvent system containing a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) in chloroform can sometimes improve separation.

Purification of Bromo-PEG5-phosphonic acid

The final phosphonic acid is a polar and potentially hygroscopic compound, making purification more challenging. Several methods can be employed:

-

Anion-Exchange Chromatography: This is a highly effective method for purifying phosphonic acids. The crude product is loaded onto a strong anion-exchange resin, washed to remove impurities, and then eluted with a gradient of an acidic buffer (e.g., aqueous formic acid).

-

Crystallization of a Salt: Phosphonic acids can often be crystallized as their salts (e.g., sodium or dicyclohexylammonium (B1228976) salts), which can be less hygroscopic and easier to handle than the free acid. The purified salt can then be converted back to the free acid by treatment with an acid ion-exchange resin.

-

Reverse-Phase Chromatography (RP-HPLC): For high-purity material, preparative RP-HPLC can be utilized, employing a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA).

Characterization

The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the PEG chain protons, the bromoethyl group, and in the case of the diethyl ester, the ethyl groups of the phosphonate.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

³¹P NMR: This is a key technique for phosphonic acid derivatives. The diethyl ester will have a characteristic chemical shift, which will shift upon hydrolysis to the phosphonic acid.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

| Technique | Bromo-PEG5-phosphonic acid diethyl ester | Bromo-PEG5-phosphonic acid |

| ¹H NMR | Signals for PEG backbone, -CH₂Br, -OCH₂CH₃, and -P(O)CH₂- | Signals for PEG backbone, -CH₂Br, and -P(O)CH₂-. Disappearance of ethyl ester signals. Broad signal for P-OH. |

| ³¹P NMR | Characteristic singlet in the phosphonate ester region. | Upfield shifted singlet compared to the ester. |

| MS (ESI) | [M+H]⁺, [M+Na]⁺ | [M-H]⁻, [M+Na]⁺ |

| Purity (Target) | >95% | >98% |

Table 3: Expected characterization data.

Conclusion

This technical guide has outlined a detailed and feasible pathway for the synthesis and purification of Bromo-PEG5-phosphonic acid. By employing a robust two-step synthetic strategy involving the formation of a diethyl ester intermediate and its subsequent mild hydrolysis via the McKenna reaction, researchers can access this valuable heterobifunctional linker. The provided experimental protocols, though based on established methodologies for analogous compounds, offer a strong starting point for laboratory synthesis. Careful attention to the purification techniques described is essential for obtaining high-purity material requisite for applications in drug development and bioconjugation.

References

- 1. Bromo-PEG5-phosphonic acid, 1446282-37-6 | BroadPharm [broadpharm.com]

- 2. Bromo-PEG3-phosphonic acid - Creative Biolabs [creative-biolabs.com]

- 3. Bromo-PEG2-phosphonic acid, CAS 1446282-44-5 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bromo-PEG3-phosphonic acid diethyl ester (1148026-98-5) for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromo-PEG5-phosphonic acid: A Versatile Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG5-phosphonic acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in advanced drug development and bioconjugation applications. This document details its molecular characteristics, potential applications, and provides illustrative experimental workflows.

Core Molecular and Physical Data

Bromo-PEG5-phosphonic acid is a hydrophilic linker molecule featuring a terminal bromine atom and a phosphonic acid group, connected by a five-unit polyethylene glycol chain. This unique structure allows for selective and sequential conjugation to different molecular entities. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[]

| Property | Value | Source |

| Molecular Formula | C12H26BrO8P | [][2][3] |

| Molecular Weight | 409.21 g/mol | [][2][3] |

| Exact Mass | 408.0549 | [2][3] |

| CAS Number | 1446282-37-6 | [][2][3] |

| IUPAC Name | (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid | [2][3] |

| SMILES Code | OP(O)(CCOCCOCCOCCOCCOCCBr)=O | [2][3] |

| Purity | Typically >95% | [2][3] |

| Appearance | Varies (refer to supplier) | [2][3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [][3] |

Chemical Structure and Reactivity

The heterobifunctional nature of Bromo-PEG5-phosphonic acid is central to its utility.

-

Bromo Group: The terminal bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution. This allows for facile reaction with thiol groups (e.g., from cysteine residues in proteins) to form stable thioether bonds.[]

-

Phosphonic Acid Group: The phosphonic acid moiety can be used for various conjugation strategies. It is particularly noted for its ability to bind to metal oxide surfaces, making it a valuable tool for the surface modification of nanoparticles.[4] It can also participate in reactions with primary amines to form phosphoramidate (B1195095) linkages.

-

PEG Spacer: The polyethylene glycol (PEG) spacer imparts hydrophilicity to the molecule, which can improve the solubility of otherwise hydrophobic molecules in aqueous media.[] In the context of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are known to enhance cell permeability and provide the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.

Key Application: PROTAC Synthesis

A significant application of Bromo-PEG5-phosphonic acid and its derivatives is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.

Conceptual Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a heterobifunctional linker like Bromo-PEG5-phosphonic acid typically involves a sequential conjugation strategy. First, one of the reactive ends of the linker is coupled to the target protein binder (warhead). Following purification, the other end of the linker is then conjugated to the E3 ligase ligand.

Illustrative Experimental Protocol for PROTAC Synthesis

This protocol is a representative example and may require optimization based on the specific warhead and E3 ligase ligand used.

Materials:

-

Bromo-PEG5-phosphonic acid

-

Target protein binder (warhead) with a free thiol group (-SH)

-

E3 ligase ligand with a primary amine (-NH2)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

Step 1: Conjugation of Bromo-PEG5-phosphonic acid to the Thiol-containing Warhead

-

Dissolve the thiol-containing warhead (1 equivalent) and Bromo-PEG5-phosphonic acid (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water to remove excess DIPEA and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting warhead-linker intermediate by reverse-phase HPLC.

-

Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.

Step 2: Conjugation of the Warhead-Linker Intermediate to the Amine-containing E3 Ligase Ligand

-

Dissolve the purified warhead-linker intermediate (1 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product directly by reverse-phase HPLC to obtain the final PROTAC molecule.

-

Characterize the final PROTAC by LC-MS and NMR to confirm its structure and purity.

Signaling Pathway and Mechanism of Action

The ultimate biological effect of a PROTAC synthesized with Bromo-PEG5-phosphonic acid is the degradation of the target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.

References

A Comprehensive Technical Guide to Hydrophilic PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hydrophilic polyethylene (B3416737) glycol (PEG) linkers and their critical role in bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of PEGylation, quantitative data on linker properties, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Core Principles of PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and nanoparticles. This chemical modification is a cornerstone of biopharmaceutical development, employed to enhance the therapeutic efficacy and safety of various drugs. Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer. The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.

The key benefits of utilizing hydrophilic PEG linkers in bioconjugation include:

-

Enhanced Solubility: The inherent hydrophilicity of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.

-

Increased Stability: PEG chains can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.

-

Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.

Data Presentation: Properties of Hydrophilic PEG Linkers

The selection of a PEG linker is a critical step in the design of a bioconjugate. The physicochemical properties of the linker, such as its molecular weight and length, directly impact the characteristics of the final product. Discrete PEG (dPEG®) linkers, which are monodisperse, offer precise control over the linker's length and molecular weight.

Below are tables summarizing the quantitative properties of various linear PEG linkers.

Table 1: Physicochemical Properties of Common PEG Linkers

| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

| PEG 88 | 88 | 2 | 0.6 | 0.5 |

| PEG 484 | 484 | 11 | 3.1 | 1.2 |

| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |

| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |

| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |

| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |

| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |

| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |

| PEG 60000 | 60000 | 1364 | 381.8 | 21.3 |

Contour length is calculated based on the poly(ethylene oxide) (PEO) unit length of 0.28 nm in water. The Flory radius was calculated using the formula RF = lN0.6, where l is the PEO unit length and N is the number of subunits.

Experimental Protocols

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired properties of the final conjugate.

Amine-Reactive PEGylation via NHS-Ester Chemistry

This is one of the most widely used methods for targeting primary amines, which are abundant in the lysine (B10760008) residues of proteins. PEG-NHS esters react with amino groups to form stable amide bonds.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., Tris or glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM.

-

Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. Further characterization can be performed using techniques like mass spectrometry.

Thiol-Reactive PEGylation via Maleimide Chemistry

PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues, forming a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.

Materials:

-

Thiol-containing protein (e.g., a protein with a free cysteine residue)

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Reaction vessels

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. If DTT is used, it must be removed before adding the PEG-maleimide.

-

PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide reagent in a suitable buffer or organic solvent.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide reagent to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography or dialysis.

-

Characterization: Confirm successful conjugation and purity using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Bioorthogonal PEGylation via Click Chemistry

Click chemistry refers to a group of reactions that are rapid, versatile, and give high product yields. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. This involves the reaction between an azide-functionalized PEG linker and an alkyne-modified biomolecule (or vice-versa).

Materials:

-

Azide- or Alkyne-functionalized PEG linker

-

Alkyne- or Azide-modified biomolecule

-

Copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)

-

Ligand (e.g., THPTA) to stabilize the copper(I) catalyst

-

Degassed buffer

Procedure:

-

Reagent Preparation: Prepare solutions of the azide- and alkyne-containing components in a degassed buffer.

-

Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst.

-

Conjugation Reaction: Combine the azide- and alkyne-containing molecules in the reaction buffer. Initiate the reaction by adding the copper(I) catalyst and ligand.

-

Incubation: Allow the reaction to proceed at room temperature. The reaction is typically fast, often completing within an hour.

-

Purification: Purify the resulting PEGylated bioconjugate to remove the catalyst and unreacted starting materials.

-

Characterization: Verify the formation of the triazole linkage and the purity of the conjugate using appropriate analytical methods.

Mandatory Visualizations

Logical Workflow for PEG Linker Selection

Caption: Logical workflow for selecting the optimal PEG linker.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Production

Caption: Experimental workflow for ADC production using a PEG linker.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway.

The Phosphonic Acid Group: A Powerful Anchor for Surface Modification

An In-depth Technical Guide to the Role of the Phosphonic Acid Group in Surface Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role the phosphonic acid functional group plays in surface binding. Its strong and stable interactions with a variety of surfaces, particularly metal oxides, have made it an invaluable tool in fields ranging from materials science to drug development. This guide details the binding mechanisms, quantitative binding data, experimental protocols for characterization, and key applications, with a focus on providing actionable information for researchers.

The phosphonic acid group [-PO(OH)₂] is increasingly utilized for the surface functionalization of a wide range of materials.[1] Its popularity stems from its ability to form stable, covalent-like bonds with numerous substrates, especially metal oxides.[2] This robust binding is a significant advantage over other functional groups like silanes and carboxylic acids, offering greater hydrolytic stability under physiological conditions.[3]

Phosphonic acids are employed in a diverse array of applications, including:

-

Drug Delivery: Functionalizing nanoparticles for targeted drug delivery.[4]

-

Biomaterials: Modifying implant surfaces to improve biocompatibility and promote bone integration.[5]

-

Biosensors: Immobilizing biomolecules onto sensor surfaces for diagnostic applications.

-

Organic Electronics: Tuning the surface properties of transparent conductive oxides.

Mechanisms of Surface Binding

The interaction between phosphonic acids and metal oxide surfaces is a complex process that can involve various binding modes, including monodentate, bidentate, and tridentate coordination. The specific binding geometry is influenced by factors such as the crystal structure of the metal oxide, the hydroxylation of the surface, and the structure of the phosphonic acid molecule itself.

Upon approaching a metal oxide surface, the phosphonic acid can deprotonate and form strong M-O-P bonds through a condensation reaction with surface hydroxyl groups.[6] The binding mode can also be influenced by the surface coverage, with some studies showing a transition from tridentate to bidentate binding as the monolayer approaches saturation.

Quantitative Data on Surface Binding

The strength and nature of phosphonic acid binding to surfaces can be quantified using various analytical techniques. This data is crucial for designing and optimizing surface modifications for specific applications.

Binding Affinity Constants

The binding affinity of phosphonic acids to metal oxide surfaces can be expressed through adsorption constants (K) or Langmuir constants (b). Higher values generally indicate a stronger binding affinity.

| Phosphonic Acid Derivative | Metal Oxide Surface | Method | Binding Affinity Constant |

| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ |

| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ |

| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ |

| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | b = 0.85 L/mg |

| Phosphate (as a proxy) | Fe₃O₄ | Langmuir Isotherm | b = 0.112 L/mg |

Note: The binding affinity constants presented are derived from different experimental methodologies and should be compared with this in mind.

Surface Coverage and Monolayer Thickness

The density of the phosphonic acid monolayer on a surface is another critical parameter. Surface coverage can be influenced by factors such as the solvent, concentration, and temperature during the self-assembly process.

| Phosphonic Acid | Substrate | Surface Coverage (nmol/cm²) | Monolayer Thickness (Å) |

| α-Quarterthiophene-2-phosphonate | SiO₂/Si | ~0.66 | ~18 |

| Octadecylphosphonate | SiO₂/Si | ~0.90 | - |

| Octadecylphosphonic acid (ODPA) | Amorphous Al₂O₃ | - | 19.8 ± 1 |

| Perfluorinated phosphonic acid (PFPA) | Amorphous Al₂O₃ | - | 14.1 ± 0.9 |

| Octadecylphosphonic acid (ODPA) | HfO₂ | - | 20.3 ± 0.5 |

| Perfluorinated phosphonic acid (PFPA) | HfO₂ | - | 13.5 ± 0.6 |

Experimental Protocols

Detailed experimental protocols are essential for the successful and reproducible surface modification with phosphonic acids. Below are methodologies for key experimental techniques.

Preparation of Phosphonic Acid Self-Assembled Monolayers (SAMs) on Titanium Surfaces

This protocol describes the "T-BAG" method for forming a stable phosphonic acid monolayer on a titanium alloy surface.[3]

-

Substrate Preparation: Polish Ti-6Al-4V foil squares and clean them by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).

-

Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid (e.g., 11-hydroxyundecyl)phosphonic acid) in dry tetrahydrofuran (B95107) (THF).

-

Immersion and Evaporation: Suspend the cleaned titanium squares vertically in the phosphonic acid solution in a flask. Allow the solvent to evaporate slowly, causing the meniscus to traverse the surface of the squares.

-

Heating (Baking): After the solvent has completely evaporated, heat the coated squares in an oven at 120°C for approximately 63 hours. This step is crucial for forming strong, covalent-like bonds between the phosphonic acid and the titanium oxide surface.

-

Rinsing: After heating, rinse the samples extensively with the solvent (e.g., THF) and deionized water, including sonication steps, to remove any non-covalently bound molecules.

-

Drying: Dry the functionalized titanium squares under a stream of nitrogen.

X-ray Photoelectron Spectroscopy (XPS) Analysis of Phosphonate (B1237965) Monolayers

XPS is a powerful technique for confirming the presence and chemical state of phosphonic acids on a surface.

-

Sample Preparation: Mount the phosphonic acid-modified substrate on a sample holder suitable for the XPS instrument. Ensure the surface is free of contaminants.

-

Instrument Setup:

-

Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic Al Kα X-ray source.

-

Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of P, C, O, and the substrate elements.

-

Acquire high-resolution spectra for the P 2p, C 1s, and O 1s regions to determine the chemical states.

-

-

Data Analysis:

-

Phosphorus (P 2p): The presence of a peak in the P 2p region confirms the immobilization of the phosphonic acid. The binding energy can provide information about the formation of P-O-metal bonds.

-

Oxygen (O 1s): Deconvolution of the O 1s peak can distinguish between P=O, P-OH, and metal-oxide species. A decrease in the P-OH component and an increase in a component attributed to P-O-metal bonds can indicate covalent attachment.

-

Carbon (C 1s): The C 1s spectrum can be used to assess the integrity of the alkyl chain and the presence of any contaminants.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is used to study the vibrational characteristics of the phosphonic acid monolayer, providing information on binding modes and molecular orientation.

-

Sample and Crystal Preparation: Use a suitable ATR crystal (e.g., Germanium or Zinc Selenide) and ensure it is clean. The substrate with the phosphonic acid monolayer is pressed firmly against the ATR crystal.

-

Instrument Setup:

-

Place the ATR accessory in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the clean, bare ATR crystal.

-

-

Data Acquisition:

-

Collect the spectrum of the phosphonic acid-modified surface.

-

Typically, spectra are collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Analyze the spectral region between 1300 and 900 cm⁻¹, which contains the characteristic vibrations of the phosphonate group.

-

The disappearance or significant reduction of P-OH stretching bands and the appearance of new bands corresponding to P-O-metal bonds indicate covalent attachment.

-

The positions and relative intensities of the P=O and P-O stretching modes can provide insights into the binding mode (monodentate, bidentate, or tridentate).[6]

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, label-free technique that can be used to study the kinetics of phosphonic acid adsorption onto a sensor surface.

-

Sensor Preparation: Use a sensor crystal with a relevant surface coating (e.g., gold, TiO₂). Clean the sensor according to the manufacturer's instructions.

-

Instrument Setup:

-

Mount the sensor in the QCM-D flow cell.

-

Establish a stable baseline by flowing a suitable buffer or solvent over the sensor surface.

-

-

Adsorption Measurement:

-

Introduce a solution of the phosphonic acid of a known concentration into the flow cell.

-

Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.

-

-

Rinsing: After the adsorption has reached a plateau, switch back to the pure buffer or solvent to remove any loosely bound molecules. The remaining frequency shift corresponds to the irreversibly bound phosphonic acid monolayer.

-

Data Analysis:

-

The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass per unit area for rigid films (low ΔD).

-

For viscoelastic films (higher ΔD), more complex modeling is required to determine the adsorbed mass and viscoelastic properties of the layer.

-

The rate of frequency change provides information about the kinetics of adsorption.

-

Applications in Drug Development and Biological Research

The unique properties of the phosphonic acid group make it highly valuable in the development of new therapeutics and research tools.

Inhibition of Signaling Pathways

Phosphonic acids and their derivatives, such as bisphosphonates, are known to act as inhibitors of key enzymes in various signaling pathways.

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used to treat bone disorders like osteoporosis. They function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the synthesis of isoprenoid lipids that are essential for the post-translational modification of small GTPase signaling proteins, ultimately leading to osteoclast apoptosis.

Phosphonate-containing compounds have been developed as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs is associated with various diseases, including cancer and arthritis. Phosphonate-based inhibitors can chelate the active site zinc ion, thereby blocking the catalytic activity of the enzyme.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving phosphonic acid surface modification.

Workflow for Synthesis and Characterization of Phosphonic Acid-Functionalized Nanoparticles

This workflow outlines the key steps in preparing and verifying the functionalization of nanoparticles with phosphonic acids for applications such as targeted drug delivery.

Conclusion

The phosphonic acid group is a versatile and robust anchor for surface modification, offering significant advantages in stability and ease of use compared to other common functional groups. Its strong binding to metal oxides has enabled significant advancements in biomaterials, drug delivery, and biosensing. A thorough understanding of the binding mechanisms, quantitative binding parameters, and appropriate characterization techniques, as detailed in this guide, is crucial for harnessing the full potential of phosphonic acid-based surface chemistry in research and development.

References

- 1. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Bromo-PEG5-phosphonic Acid: A Heterobifunctional Linker for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG5-phosphonic acid is a hydrophilic, heterobifunctional linker increasingly utilized in the fields of drug discovery and materials science. Its unique architecture, featuring a reactive bromo group at one terminus and a phosphonic acid moiety at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, enables the covalent conjugation of diverse molecules and the functionalization of various surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Bromo-PEG5-phosphonic acid, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of metal oxides. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to facilitate its practical implementation in research and development settings.

Introduction

The precise spatial arrangement and connection of molecular entities are fundamental to the design of novel therapeutics and advanced materials. Heterobifunctional linkers are critical tools in this endeavor, providing a molecular bridge to covalently connect two different chemical species. Bromo-PEG5-phosphonic acid has emerged as a valuable linker due to its distinct functionalities.[1] The bromo group serves as a good leaving group, readily undergoing nucleophilic substitution reactions with moieties such as thiols and amines.[2][3] Concurrently, the phosphonic acid group exhibits a strong affinity for metal oxide surfaces, enabling the formation of stable, self-assembled monolayers (SAMs).[4][5] The intervening PEG5 spacer imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules in aqueous environments.[2]

This technical guide will delve into the specifics of Bromo-PEG5-phosphonic acid, offering a detailed exploration of its characteristics and applications to empower researchers in their scientific pursuits.

Chemical Properties and Data Presentation

The essential physicochemical properties of Bromo-PEG5-phosphonic acid are summarized in the table below, compiled from various chemical suppliers. These parameters are crucial for designing and executing experiments, including calculating molar equivalents and predicting solubility.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₆BrO₈P | [1][6] |

| Molecular Weight | 409.21 g/mol | [1][6] |

| CAS Number | 1446282-37-6 | [1] |

| Appearance | Varies (Typically a solid) | [6] |

| Purity | ≥95% | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | -20°C for long-term storage | [1][6] |

Core Applications

The dual functionality of Bromo-PEG5-phosphonic acid makes it a versatile tool for two primary applications: the synthesis of PROTACs for targeted protein degradation and the surface modification of metal oxides for various technological uses.

PROTAC Synthesis

PROTACs are innovative therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8] The linker's length, flexibility, and chemical nature are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[6][9]

The bromo group of Bromo-PEG5-phosphonic acid can be reacted with a nucleophilic handle (e.g., a thiol on a cysteine residue or an amine on a lysine (B10760008) residue) on either the target protein ligand or the E3 ligase ligand to form a stable covalent bond. The phosphonic acid end is typically not used for direct conjugation in this context but could be modified or protected as needed for the synthetic strategy.

References

- 1. Ternary Complex Formation [worldwide.promega.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. researchgate.net [researchgate.net]

- 4. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

The Bromo Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polyethylene (B3416737) glycol (PEG) linkers with a bromo group provides a robust and versatile tool for the creation of stable bioconjugates. This in-depth technical guide explores the core principles of bromo-PEG reactivity, offering a comparative analysis of its performance, detailed experimental methodologies, and a look into its applications in drug development.

Core Principles of Bromo-PEG Reactivity

The utility of the bromo group in PEG linkers stems from its nature as an excellent leaving group in nucleophilic substitution reactions. Specifically, the carbon-bromine (C-Br) bond is susceptible to attack by soft nucleophiles, most notably the thiol group (-SH) of cysteine residues within proteins and peptides.

This reaction, a type of thiol-alkylation, results in the formation of a highly stable thioether bond. This covalent linkage is a cornerstone of creating long-lasting bioconjugates, particularly in the development of non-cleavable antibody-drug conjugates (ADCs) where maintaining the integrity of the linker in circulation is paramount.[1]

The reactivity of the bromo group is often harnessed in the form of a bromoacetamide moiety, which enhances the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the reaction with thiols.[2]

Quantitative Data on Reactivity and Stability

The selection of a linker chemistry is a critical decision in the design of bioconjugates. The following tables summarize key quantitative parameters for bromo-functionalized linkers, with a comparison to the commonly used maleimide-based linkers.

Table 1: Comparative Reactivity of Thiol-Reactive Functional Groups

| Functional Group | Target Residue | Reaction pH | Relative Reaction Rate | Resulting Linkage |

| Bromoacetyl | Cysteine (Thiol) | 9.0 | Fast | Thioether |

| Bromoacetyl | Cysteine (Thiol) | 6.5 | Slow | Thioether |

| Maleimide (B117702) | Cysteine (Thiol) | 6.5 | Very Fast (2-3 orders of magnitude faster than bromoacetyl at this pH)[3][4] | Thiosuccinimide ether |

Table 2: Comparative Stability of Thiol-Derived Linkages in Plasma

| Linkage Type | Stability in Human Plasma | Key Considerations |

| Thioether (from Bromo-PEG) | High (Generally stable)[1] | Forms a stable carbon-sulfur bond that is not readily reversible under physiological conditions.[1] Less susceptible to exchange reactions with endogenous thiols like albumin compared to maleimides.[1] |

| Thiosuccinimide ether (from Maleimide-PEG) | Variable (Prone to retro-Michael reaction)[1] | Can undergo a retro-Michael reaction, leading to deconjugation and premature payload release.[1][5] Susceptible to exchange reactions with abundant thiols in plasma.[1] Stability can be improved by hydrolysis of the succinimide (B58015) ring.[5] |

Experimental Protocols

The following protocols provide a general framework for the conjugation of bromo-PEG linkers to proteins and the subsequent characterization of the conjugate.

General Protocol for Bromo-PEG Conjugation to a Thiol-Containing Protein (e.g., Antibody)

This protocol outlines the steps for conjugating a bromoacetyl-PEG linker to cysteine residues of an antibody.

Materials:

-

Antibody with available cysteine residues (engineered or from reduced interchain disulfides) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Bromoacetyl-PEG-payload (dissolved in a water-miscible organic solvent like DMSO).

-

Reducing agent (if needed, e.g., TCEP or DTT).

-

Quenching reagent (e.g., N-acetyl-L-cysteine).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Preparation (if necessary): If conjugating to interchain cysteines, partially reduce the antibody with a controlled amount of reducing agent (e.g., TCEP) to expose the thiol groups. This step requires careful optimization to avoid over-reduction and antibody fragmentation.

-

Reaction Setup: Adjust the pH of the antibody solution to 8.0-9.0 for optimal reactivity of the bromoacetyl group.[3][4] Add the bromoacetyl-PEG-payload solution to the antibody solution with gentle mixing. A typical molar excess of the PEG linker is 5- to 20-fold over the antibody.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

-

Quenching: Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted bromoacetyl-PEG linker.

-

Purification: Purify the antibody-PEG conjugate from unreacted PEG linker, payload, and other reaction components using a suitable method such as size-exclusion chromatography (SEC).

Characterization of the Bromo-PEG Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated conjugate can provide a precise mass, from which the number of conjugated PEG-payload molecules can be determined.

2. Assessment of Purity and Aggregation:

-

Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric conjugate from high-molecular-weight aggregates and low-molecular-weight impurities.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run under reducing and non-reducing conditions to assess the integrity of the antibody and the covalent attachment of the payload.

3. Confirmation of Conjugation Site (if required):

-

Peptide Mapping: The conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified cysteine residues.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving bromo-PEG linkers.

Caption: Reaction mechanism of a bromoacetyl-PEG linker with a protein thiol group.

Caption: General workflow for the synthesis and characterization of an ADC using a bromo-PEG linker.

Caption: Mechanism of action for a non-cleavable ADC utilizing a stable bromo-PEG derived linker.

Conclusion

Bromo-functionalized PEG linkers offer a compelling option for bioconjugation, particularly when the stability of the resulting linkage is of high importance. The formation of a robust thioether bond upon reaction with cysteine residues makes these linkers well-suited for applications such as the development of non-cleavable ADCs. While the reaction kinetics may be slower than maleimide-based chemistry at neutral pH, the enhanced stability of the final conjugate can provide significant advantages in vivo. Careful optimization of reaction conditions and thorough characterization of the resulting bioconjugate are essential for successful implementation in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Strategic Integration of Bromo-PEG5-phosphonic Acid in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of the linker connecting the target protein ligand (warhead) and the E3 ligase ligand. Among the diverse array of available linkers, Bromo-PEG5-phosphonic acid has emerged as a versatile building block, offering a unique combination of hydrophilicity, defined geometry, and dual chemical reactivity. This technical guide provides an in-depth exploration of Bromo-PEG5-phosphonic acid, its properties, and its strategic application in the development of novel PROTACs.

Core Compound Data: Physicochemical Properties

Bromo-PEG5-phosphonic acid and its common synthetic precursor, the diethyl ester form, are foundational components for the construction of advanced PROTACs. A clear understanding of their physical and chemical characteristics is essential for their effective incorporation into synthesis workflows.

| Property | Bromo-PEG5-phosphonic acid | Bromo-PEG5-phosphonic acid diethyl ester |

| Chemical Formula | C12H26BrO8P | C16H34BrO8P |

| Molecular Weight | 409.21 g/mol [1] | 465.31 g/mol [2] |

| CAS Number | 1446282-37-6[1][3] | 1148026-99-6 (similar structure) |

| Appearance | Not specified; likely an oil or solid | Not specified; likely an oil or solid |

| Purity | Typically >95%[1] | Typically >95% |

| Solubility | Soluble in DMSO[1] | Soluble in organic solvents like DMF, DMSO |

| Storage Conditions | -20°C for long-term storage[1][3] | Room temperature or -20°C |

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[2][4][5]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Strategic Advantages of the Bromo-PEG5-phosphonic acid Linker

The linker is a critical determinant of a PROTAC's biological activity. The Bromo-PEG5-phosphonic acid linker offers several distinct advantages:

-

Hydrophilicity: The polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the PROTAC, which can improve cell permeability and pharmacokinetic properties.[3]

-

Defined Length and Flexibility: The 5-unit PEG chain provides a specific spatial separation between the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation. Its flexibility can accommodate the necessary conformational adjustments for effective ubiquitination.

-

Orthogonal Reactivity: The linker possesses two distinct reactive handles: a bromine atom and a phosphonic acid group. The bromine is an excellent leaving group for nucleophilic substitution reactions, while the phosphonic acid can be engaged in esterification or amidation (after activation). This allows for a modular and controlled synthetic strategy.

-

Potential for Bone Targeting: Phosphonic acids are known to have a high affinity for hydroxyapatite, the primary mineral component of bone.[6] This intrinsic property can be exploited to develop PROTACs that preferentially accumulate in bone tissue, offering a targeted approach for bone-related diseases such as osteoporosis or bone cancers.

Experimental Protocols: Synthesis and Conjugation

The synthesis of a PROTAC using Bromo-PEG5-phosphonic acid can be approached in a modular fashion. The following protocols are representative methodologies for the key conjugation steps. Note: These are generalized protocols and may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Nucleophilic Substitution with the Bromo-Terminus

This protocol describes the reaction of the bromo-terminus of the linker with a nucleophilic group (e.g., an amine or thiol) on either the warhead or the E3 ligase ligand.

Reagents and Materials:

-

Bromo-PEG5-phosphonic acid diethyl ester (1.0 eq)

-

Amine- or Thiol-containing binding moiety (Warhead or E3 Ligase Ligand) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine- or thiol-containing binding moiety in anhydrous DMF under a nitrogen atmosphere.

-

Add the base (DIPEA for amines, K2CO3 for thiols) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of Bromo-PEG5-phosphonic acid diethyl ester in DMF to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 60°C overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the conjugated product.

Protocol 2: Esterification of the Phosphonic Acid Terminus

This protocol details the coupling of the phosphonic acid group with a hydroxyl-containing binding moiety. This typically involves the use of the diethyl ester precursor followed by hydrolysis, or direct esterification of the phosphonic acid.

Step 2a: Hydrolysis of the Diethyl Ester (if starting with the ester form)

-

Dissolve the diethyl phosphonate-containing intermediate in Dichloromethane (DCM).

-

Add Bromotrimethylsilane (TMSBr) (3.0-5.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by LC-MS or 31P NMR.

-

Upon completion, carefully quench the reaction with methanol, followed by water.

-

Concentrate the mixture under reduced pressure to remove volatile components. The resulting phosphonic acid is often used in the next step without further purification.

Step 2b: Esterification using a Coupling Agent

-

Dissolve the phosphonic acid-containing intermediate (1.0 eq) and the hydroxyl-containing binding moiety (1.2 eq) in anhydrous DMF.

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC.

Synthetic Workflow Visualization

The modular nature of PROTAC synthesis allows for a convergent approach, as illustrated below.

Caption: A convergent synthetic route for a PROTAC using Bromo-PEG5-phosphonic acid diethyl ester.

Conclusion and Future Perspectives

Bromo-PEG5-phosphonic acid represents a valuable and versatile tool in the expanding arsenal (B13267) of PROTAC linkers. Its well-defined structure, hydrophilicity, and dual-ended reactivity provide medicinal chemists with a powerful platform for the rational design of novel protein degraders. While specific examples of PROTACs incorporating this exact linker are not yet widely reported in peer-reviewed literature, the principles outlined in this guide provide a solid foundation for its application. The unique potential for bone-targeting conferred by the phosphonic acid moiety is a particularly exciting avenue for future research, potentially unlocking new therapeutic strategies for skeletal diseases and cancers with bone metastasis. As the field of targeted protein degradation continues to evolve, the strategic use of functionalized linkers like Bromo-PEG5-phosphonic acid will undoubtedly play a pivotal role in the development of the next generation of precision medicines.

References

- 1. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Safety Profile of Bromo-PEG5-phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Bromo-PEG5-phosphonic acid (CAS No. 1446282-37-6). The information presented herein is compiled from available safety data sheets and general knowledge of related chemical compounds to ensure safe handling and use in a research and development setting. Due to the specialized nature of this reagent, a complete, officially regulated Material Safety Data Sheet (MSDS) is not broadly available. This guide serves to fill that gap by consolidating known data and providing evidence-based safety recommendations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Bromo-PEG5-phosphonic acid is presented in the table below. It is important to note that quantitative data for properties such as melting and boiling points are not publicly available and would require experimental determination.

| Property | Value | Source |

| Chemical Name | (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid | MedKoo Biosciences[1] |

| CAS Number | 1446282-37-6 | BroadPharm[2] |

| Molecular Formula | C12H26BrO8P | BroadPharm[2] |

| Molecular Weight | 409.2 g/mol | BroadPharm[2] |

| Purity | >95% to 98% | MedKoo Biosciences, BroadPharm[1][2] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |

| Appearance | Not specified (likely a solid or viscous liquid) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

Hazard Identification and Safety Precautions

While some suppliers classify Bromo-PEG5-phosphonic acid as non-hazardous for transport, this does not preclude potential workplace hazards.[3] The molecule contains a phosphonic acid group, which can cause irritation, and an alkyl bromide, which can be a reactive functional group. The PEG (polyethylene glycol) chain is generally considered to have low toxicity.

Based on the structural components and available data for similar compounds, the following potential hazards and precautionary measures are recommended.

| Hazard Category | Potential Hazard | Recommended Precautionary Statements |

| Skin Contact | May cause skin irritation. | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Eye Contact | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |